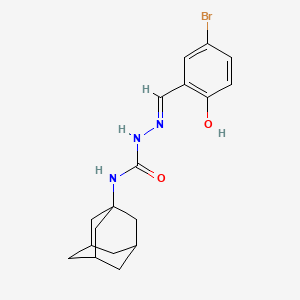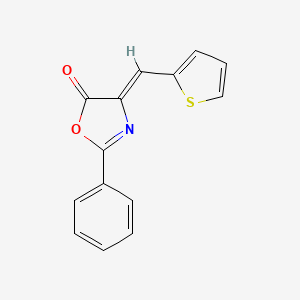
5-bromo-2-hydroxybenzaldehyde N-1-adamantylsemicarbazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-2-hydroxybenzaldehyde N-1-adamantylsemicarbazone (BHAS) is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BHAS belongs to the family of semicarbazone compounds, which have been studied for their various biological activities.
Wirkmechanismus
The mechanism of action of 5-bromo-2-hydroxybenzaldehyde N-1-adamantylsemicarbazone is not fully understood. However, studies have suggested that the compound exerts its biological activity by modulating various signaling pathways. For example, 5-bromo-2-hydroxybenzaldehyde N-1-adamantylsemicarbazone has been shown to activate the p53 pathway, which is involved in cell cycle regulation and apoptosis. 5-bromo-2-hydroxybenzaldehyde N-1-adamantylsemicarbazone has also been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
5-bromo-2-hydroxybenzaldehyde N-1-adamantylsemicarbazone has been shown to have various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade. 5-bromo-2-hydroxybenzaldehyde N-1-adamantylsemicarbazone has also been shown to inhibit the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease. In addition, 5-bromo-2-hydroxybenzaldehyde N-1-adamantylsemicarbazone has been shown to lower blood glucose levels by inhibiting the enzyme alpha-glucosidase.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-bromo-2-hydroxybenzaldehyde N-1-adamantylsemicarbazone in lab experiments is its high purity. The compound can be synthesized with high yield and purity, which makes it suitable for various biological assays. However, one limitation of using 5-bromo-2-hydroxybenzaldehyde N-1-adamantylsemicarbazone is its relatively low solubility in aqueous solutions. This can make it difficult to work with the compound in certain assays.
Zukünftige Richtungen
For the study of 5-bromo-2-hydroxybenzaldehyde N-1-adamantylsemicarbazone include the development of derivatives with improved solubility and bioavailability, the study of 5-bromo-2-hydroxybenzaldehyde N-1-adamantylsemicarbazone in combination with other drugs, and the study of 5-bromo-2-hydroxybenzaldehyde N-1-adamantylsemicarbazone in animal models of disease.
Synthesemethoden
The synthesis of 5-bromo-2-hydroxybenzaldehyde N-1-adamantylsemicarbazone involves the reaction of 5-bromo-2-hydroxybenzaldehyde with N-1-adamantylsemicarbazide in the presence of a catalyst. The reaction is carried out under reflux conditions and the resulting product is purified by recrystallization. The purity of the product is confirmed by various analytical techniques such as melting point determination, NMR spectroscopy, and elemental analysis.
Wissenschaftliche Forschungsanwendungen
5-bromo-2-hydroxybenzaldehyde N-1-adamantylsemicarbazone has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and diabetes. The compound has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. 5-bromo-2-hydroxybenzaldehyde N-1-adamantylsemicarbazone also has neuroprotective effects and has been studied for its potential use in the treatment of Alzheimer's disease. In addition, 5-bromo-2-hydroxybenzaldehyde N-1-adamantylsemicarbazone has been shown to have antidiabetic activity by inhibiting the enzyme alpha-glucosidase, which is involved in carbohydrate digestion.
Eigenschaften
IUPAC Name |
1-(1-adamantyl)-3-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrN3O2/c19-15-1-2-16(23)14(6-15)10-20-22-17(24)21-18-7-11-3-12(8-18)5-13(4-11)9-18/h1-2,6,10-13,23H,3-5,7-9H2,(H2,21,22,24)/b20-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUNPQSMQUXQBET-KEBDBYFISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NN=CC4=C(C=CC(=C4)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)N/N=C/C4=C(C=CC(=C4)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(aminocarbonyl)carbonohydrazonoyl]-2-hydroxybenzoic acid](/img/structure/B6116056.png)
![2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B6116069.png)

![1-pentacyclo[6.6.6.0~2,7~.0~9,14~.0~15,20~]icosa-2,4,6,9,11,13,15,17,19-nonaen-4-ylethanone oxime](/img/structure/B6116083.png)

![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-2-methoxy-N-(2-thienylmethyl)ethanamine](/img/structure/B6116096.png)

![ethyl 4-[1-(1H-indol-3-ylmethyl)-3-piperidinyl]-1-piperazinecarboxylate](/img/structure/B6116107.png)
![3-(2-chlorophenyl)-4-{[2-(4-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-5-methylisoxazole](/img/structure/B6116108.png)
![5-[(1,3-benzodioxol-5-yloxy)methyl]-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B6116114.png)
![5-(1H-benzimidazol-1-ylmethyl)-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B6116136.png)
![8-benzyl-1,3-dimethyl-7-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B6116147.png)
![4,4',4''-[(1-methyl-1H-pyrazole-3,4,5-triyl)tri-1-propyne-1,3-diyl]trimorpholine](/img/structure/B6116149.png)
![6-cyclopentyl-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B6116154.png)